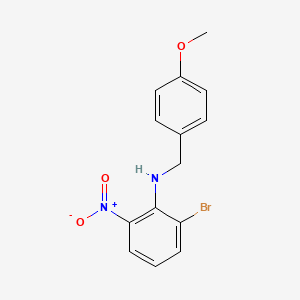

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a chemical compound with the molecular formula C14H13BrN2O3 . It is used for research and development purposes .

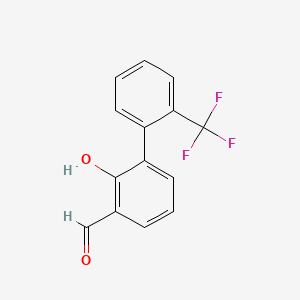

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline consists of a benzene ring substituted with a methoxy group and a benzyl group, which is further substituted with a bromine atom and a nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline include a predicted boiling point of 458.5±45.0 °C and a predicted density of 1.521±0.06 g/cm3 . It should be stored at room temperature in a dark place .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Research has shown that halogenated anilines and their derivatives are key intermediates in the synthesis of various pharmacologically active compounds. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, highlights the importance of halogenated compounds in drug development (Qiu, Gu, Zhang, & Xu, 2009). This study underscores the relevance of innovative synthesis methods for halogenated compounds in enhancing pharmaceutical manufacturing processes.

Antioxidant and Anticancer Properties

The conjugation of natural compounds with nitroxyl radicals, including those with structures similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has been explored for creating pharmacological agents. These "hybrid" compounds exhibit strengthened biological activity, reduced general toxicity, or increased selective cytotoxicity, suggesting potential applications in cancer therapy (Grigor’ev, Tkacheva, & Morozov, 2014).

Advanced Materials and Liquid Crystals

The study of methylene-linked liquid crystal dimers, including compounds with functional groups similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has revealed their potential in forming a twist-bend nematic phase. This discovery opens up new avenues for the development of advanced materials with unique optical and electronic properties, which can be exploited in displays and photonic devices (Henderson & Imrie, 2011).

Environmental and Analytical Chemistry

Analytical methods for determining antioxidant activity also relate to the broader field of studying the properties of compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. These methods are crucial for understanding the antioxidant capacity of various substances, which has implications for food science, medicine, and environmental science (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLHKMSBGUXUOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681487 |

Source

|

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline | |

CAS RN |

1215205-09-6 |

Source

|

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)